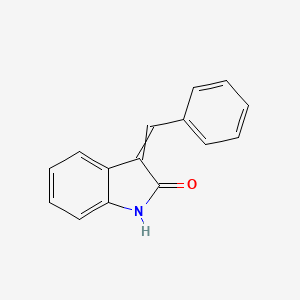
3-(phenylmethylidene)-1H-indol-2-one
Overview
Description
3-(phenylmethylidene)-1H-indol-2-one is a significant compound in organic chemistry, known for its versatile applications in various fields. It is a derivative of indolin-2-one, featuring a benzylidene group at the 3-position. This compound is notable for its structural motif, which is embedded in many naturally occurring compounds and synthetic molecules used in pharmaceuticals, dyes, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylmethylidene)-1H-indol-2-one can be achieved through several methods. One of the most common methods is the Knoevenagel condensation of oxindole and aldehyde . This reaction typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Another method involves the palladium-catalyzed intramolecular hydroarylation of N-aryl-propiolamides . This method uses palladium as a catalyst and requires specific reaction conditions, including the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs greener and cleaner approaches to address the limitations of traditional methods. For instance, metal-free conditions have been explored to avoid the high cost and toxicity associated with noble metal catalysts . Additionally, microfluidic photoreactor conditions have been used to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(phenylmethylidene)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the indolin-2-one ring, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens or electrophiles in the presence of a catalyst like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the indolin-2-one ring, enhancing its chemical diversity .
Scientific Research Applications
3-(phenylmethylidene)-1H-indol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(phenylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, the compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . It also affects signaling pathways like the Akt, MAPK, and NF-κB pathways, which are crucial for the inflammatory response .
Comparison with Similar Compounds
3-(phenylmethylidene)-1H-indol-2-one can be compared with other similar compounds, such as:
3-Benzylidene-1,3-dihydroindol-2-one: This compound also features a benzylidene group but differs in its hydrogenation state.
3-(3-Hydroxyphenyl)-indolin-2-one: This derivative has a hydroxy group at the 3-position, which enhances its anti-inflammatory activity.
Sunitinib and Tenidap: These pharmaceutical compounds share structural similarities with this compound and are used as protein kinase inhibitors.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
23772-61-4; 3359-49-7 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.259 |
IUPAC Name |
3-benzylidene-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) |
InChI Key |
SXJAAQOVTDUZPS-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














